molecular formula C3H8O3Si B14314399 (Prop-1-en-1-yl)silanetriol CAS No. 113814-25-8

(Prop-1-en-1-yl)silanetriol

Cat. No.: B14314399
CAS No.: 113814-25-8
M. Wt: 120.18 g/mol
InChI Key: TWYDSTIDJASHPQ-UHFFFAOYSA-N
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Description

(Prop-1-en-1-yl)silanetriol is a silicon-based compound characterized by a silanetriol core (Si(OH)₃) substituted with a prop-1-en-1-yl group (CH₂=CHCH₂-). Silanetriols are organosilicon compounds with three hydroxyl groups attached to a central silicon atom, often utilized as intermediates in materials science, catalysis, and surface modification due to their reactivity and ability to form siloxane networks . However, direct references to (Prop-1-en-1-yl)silanetriol are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds such as fluorinated silanetriols, propylsilanetriol derivatives, and prop-1-en-1-yl-substituted phenolic analogs (e.g., isoeugenol).**

Properties

CAS No.

113814-25-8

Molecular Formula

C3H8O3Si

Molecular Weight

120.18 g/mol

IUPAC Name

trihydroxy(prop-1-enyl)silane

InChI

InChI=1S/C3H8O3Si/c1-2-3-7(4,5)6/h2-6H,1H3

InChI Key

TWYDSTIDJASHPQ-UHFFFAOYSA-N

Canonical SMILES

CC=C[Si](O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-1-en-1-yl)silanetriol typically involves the hydrolysis of prop-1-en-1-yltrichlorosilane. The reaction is carried out under controlled conditions to ensure the complete conversion of the trichlorosilane to the desired silanetriol. The general reaction can be represented as follows:

Prop-1-en-1-yltrichlorosilane+3H2O(Prop-1-en-1-yl)silanetriol+3HCl\text{Prop-1-en-1-yltrichlorosilane} + 3 \text{H}_2\text{O} \rightarrow \text{(Prop-1-en-1-yl)silanetriol} + 3 \text{HCl} Prop-1-en-1-yltrichlorosilane+3H2​O→(Prop-1-en-1-yl)silanetriol+3HCl

Industrial Production Methods

In an industrial setting, the production of (Prop-1-en-1-yl)silanetriol may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(Prop-1-en-1-yl)silanetriol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form silanones.

    Reduction: The compound can be reduced to form silanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Silanones

    Reduction: Silanes

    Substitution: Alkyl or aryl-substituted silanetriols

Scientific Research Applications

(Prop-1-en-1-yl)silanetriol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Prop-1-en-1-yl)silanetriol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The prop-1-en-1-yl group can participate in various chemical reactions, further modifying the compound’s properties. The pathways involved in these interactions are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silanetriol Derivatives

The evidence highlights two silanetriol analogs:

  • (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanetriol : A fluorinated silanetriol with strict safety regulations due to its toxicity when combined with organic solvents in spray products. It requires labeling as "Fatal if inhaled" and is restricted to professional use .
  • Propyltriacetoxysilane (propylsilanetriol triacetate) : A stabilized derivative of propylsilanetriol, used in industrial applications. Its safety data sheet emphasizes compliance with TSCA and EINECS regulations .
Property (Prop-1-en-1-yl)silanetriol (Theoretical) Tridecafluorooctyl Silanetriol Propyltriacetoxysilane
Core Structure Si(OH)₃ + CH₂=CHCH₂- Si(OH)₃ + fluorinated alkyl chain Si(OAc)₃ + C₃H₇-
Reactivity High (due to unsaturated propenyl group) Moderate (fluorinated chain reduces reactivity) Low (acetylated hydroxyls)
Applications Hypothesized: Polymer precursors Restricted industrial use Surface modification
Toxicity Unknown (predicted high reactivity) Fatal if inhaled Low (handled with standard PPE)

Prop-1-en-1-yl-Substituted Phenolic Compounds

  • Isoeugenol (2-methoxy-4-(prop-1-en-1-yl)phenol): Exhibits antidiabetic and anticholinergic properties .
  • Anethole (1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene) :
    • A major component of star anise oil, used in flavoring and fragrances .
Property Isoeugenol Anethole
Structure Phenol + methoxy + propenyl Benzene + methoxy + propenyl
Bioactivity Anti-inflammatory, anti-arthritic Flavoring agent, mild antimicrobial
Physicochemical LogP = 2.1; MP = 60–63°C LogP = 2.9; MP = 20–22°C
Theoretical Data HOMO-LUMO gap = 5.31 eV (DFT) Not reported

Key Research Findings and Limitations

Synthetic Challenges : Silanetriols with unsaturated groups (e.g., propenyl) are likely unstable due to the reactivity of both the Si(OH)₃ core and the alkene moiety, complicating isolation .

Safety Profile : Fluorinated silanetriols demonstrate severe inhalation toxicity, suggesting that (prop-1-en-1-yl)silanetriol may require similar hazard labeling if commercialized .

Functional Group Synergy: In phenolic analogs like isoeugenol, the propenyl group enhances bioactivity by enabling π-π interactions and radical scavenging . This could inspire applications in silicon-based drug delivery systems.

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